molecular formula C11H10N2O2 B1424323 4-(1-Methyl-5-imidazolyl)benzoic Acid CAS No. 305806-38-6

4-(1-Methyl-5-imidazolyl)benzoic Acid

Cat. No. B1424323
M. Wt: 202.21 g/mol
InChI Key: VRUJRMUIEJAVSP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazoles, the class of compounds to which 4-(1-Methyl-5-imidazolyl)benzoic Acid belongs, has been the subject of recent research . One method involves the cyclization of amido-nitriles, a process that can accommodate a variety of functional groups . This reaction is reported to proceed via nickel-catalysed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .


Molecular Structure Analysis

The molecular structure of 4-(1-Methyl-5-imidazolyl)benzoic Acid is represented by the InChI code 1S/C11H10N2O2/c1-13-7-12-6-10 (13)8-2-4-9 (5-3-8)11 (14)15/h2-7H,1H3, (H,14,15) .

Scientific Research Applications

Corrosion Inhibition

4-(1-Methyl-5-imidazolyl)benzoic Acid and its derivatives have been explored for their potential as corrosion inhibitors. Research has indicated that certain benzimidazole derivatives based on 8-hydroxyquinoline, similar in structure to 4-(1-Methyl-5-imidazolyl)benzoic Acid, show significant anticorrosive activity. The compounds were tested for their efficiency in inhibiting corrosion of steel in acidic solutions, and results demonstrated high inhibitory efficiency, with optimal values reaching up to 97.7%. The corrosion inhibition mechanism was studied through various methods, including potentiodynamic polarization, impedance spectroscopy, SEM coupled with EDS, and UV–visible spectrometry, along with quantum mechanical investigations and Monte Carlo simulations. The studies concluded that these compounds act as mixed-type inhibitors, offering protection against corrosion effectively (Rbaa et al., 2020).

Antimicrobial Properties

Compounds structurally related to 4-(1-Methyl-5-imidazolyl)benzoic Acid have been synthesized and evaluated for their antimicrobial properties. A series of novel 3,5-diiodo-4-(2-methyl-1H-imidazol-5-yl)benzoic acid analogs were synthesized and displayed potent bioactivity against pathogenic fungi and bacteria. The synthesized imidazolopeptides exhibited significant activity against fungi such as Candida albicans, Trichophyton mentagrophytes, and Microsporum audouinii, with MIC values ranging from 12.5-6 μg/ml. Moderate activity was also observed against gram-negative bacteria like Pseudomonas aeruginosa and Klebsiella pneumoniae, indicating the broad antimicrobial potential of these compounds (Dahiya, 2008).

Chemical Sensing

Certain derivatives of 4-(1-Methyl-5-imidazolyl)benzoic Acid have been identified as potential chemical sensors. Research has introduced imidazole-based chemosensors that are reversible luminescent sensors for the detection of cyanide and mercury ions. These sensors exhibited specificity towards CN- ions, resulting in the quenching of fluorescence and a decreased singlet state lifetime. The detection limits for cyanide ions were found to be as low as 0.8 μM and 1.2 μM, indicating the high sensitivity of these sensors. The reversibility and reusability of the sensors for the detection of CN- and Hg2+ ions were demonstrated, highlighting their potential in environmental monitoring and public safety applications (Emandi et al., 2018).

Future Directions

Imidazoles are an important structural motif in functional molecules and are utilized in a diverse range of applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to their wide range of applications . Therefore, future research may focus on developing new synthesis methods and exploring new applications for imidazole compounds like 4-(1-Methyl-5-imidazolyl)benzoic Acid .

properties

IUPAC Name

4-(3-methylimidazol-4-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-13-7-12-6-10(13)8-2-4-9(5-3-8)11(14)15/h2-7H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRUJRMUIEJAVSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60699070
Record name 4-(1-Methyl-1H-imidazol-5-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60699070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-Methyl-5-imidazolyl)benzoic Acid

CAS RN

305806-38-6
Record name 4-(1-Methyl-1H-imidazol-5-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60699070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

4-(3-Methyl-3H-imidazol-4-yl)-benzoic acid methyl ester was prepared using the procedure similar to that outlined by Pivsa-Art, S.,; Satoh, T., Kawamura, Y., Miura, M., Nomura, M. Bull. Chem. Soc. Jpn. 71, 1998, 467. In a flask was dried Cs2CO3 (3.29 g, 12 mmol) in vacuo at 150° C. for 1.5 hr. After cooling to ambient temperature, N-methylimidazole (0.5 mL, 6 mmol), methyl-4-iodo-benzoate (3.29 g, 12 mmmol), Pd(OAc)2 (0.14 g, 0.6 mmol), PPh3 (4.09 g, 12 mmol), and 20 mL dimethylformamide. The mixture was stirred under nitrogen at 140° C. for 24 hrs and an additional 16 hrs at ambient temperature. The mixture was poured onto 10% aqueous NaOH and extracted with CH2Cl2, dried over Na2SO4. Purification by chromatography (5% MeOH/CHCl3) gave 0.50 g (37%) of 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester. A solution of 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester (216 mg, 1 mmol), lithium hydroxide (44.0 mg, 1 mmol), tetrahydrofuran (0.6 mL), water (0.6 mL), and methanol (0.6 mL) was stirred at ambient temperature under nitrogen for 24 hrs. The mixture was concentrated in vacuo and then lyophilized to give 242 g of crude material which was taken on without further purification for preparation of compound 42 of Table 1.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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